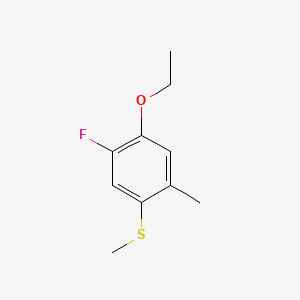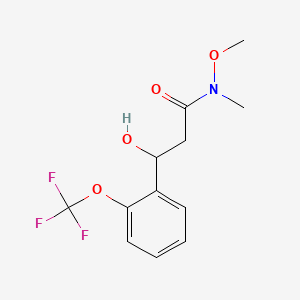
3-Hydroxy-N-methoxy-N-methyl-3-(2-(trifluoromethoxy)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N-methoxy-N-methyl-3-(2-(trifluoromethoxy)phenyl)propanamide is a chemical compound with a complex structure that includes a trifluoromethoxy group attached to a phenyl ring, a hydroxy group, and a methoxy-methyl amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-methoxy-N-methyl-3-(2-(trifluoromethoxy)phenyl)propanamide typically involves multiple steps, including the introduction of the trifluoromethoxy group, the formation of the phenyl ring, and the attachment of the hydroxy and methoxy-methyl amide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-methoxy-N-methyl-3-(2-(trifluoromethoxy)phenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the amide group would yield an amine.
Scientific Research Applications
3-Hydroxy-N-methoxy-N-methyl-3-(2-(trifluoromethoxy)phenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-methoxy-N-methyl-3-(2-(trifluoromethoxy)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. The hydroxy and methoxy-methyl amide groups can form hydrogen bonds and other interactions with target molecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethoxy-substituted phenyl derivatives and amide-containing compounds. Examples include:
- 3-Hydroxy-N-methoxy-N-methyl-3-(4-(trifluoromethoxy)phenyl)propanamide
- 3-Hydroxy-N-methoxy-N-methyl-3-(3-(trifluoromethoxy)phenyl)propanamide
Uniqueness
The uniqueness of 3-Hydroxy-N-methoxy-N-methyl-3-(2-(trifluoromethoxy)phenyl)propanamide lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14F3NO4 |
|---|---|
Molecular Weight |
293.24 g/mol |
IUPAC Name |
3-hydroxy-N-methoxy-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide |
InChI |
InChI=1S/C12H14F3NO4/c1-16(19-2)11(18)7-9(17)8-5-3-4-6-10(8)20-12(13,14)15/h3-6,9,17H,7H2,1-2H3 |
InChI Key |
WLNJXHPAVPMBMK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC(C1=CC=CC=C1OC(F)(F)F)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14757806.png)
![7H-Pyrimido[4,5-b][1,4]oxazine](/img/structure/B14757812.png)
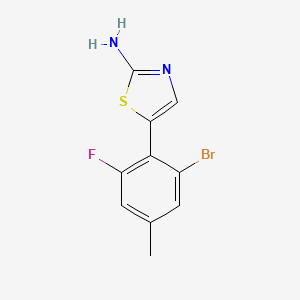
![5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B14757829.png)
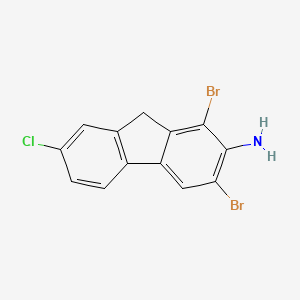
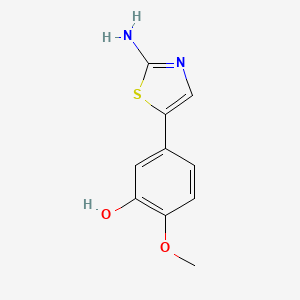
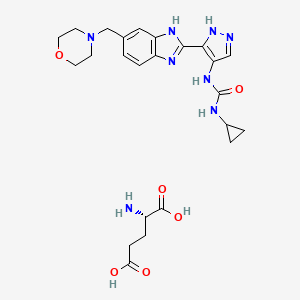

![1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14757869.png)
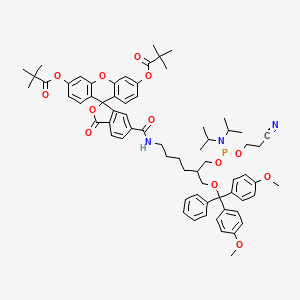
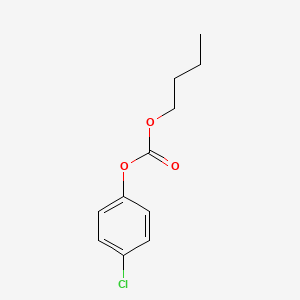
![5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14757883.png)
![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14757885.png)
